molecular formula C19H19FN6O2S B2710972 6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine CAS No. 1021039-28-0

6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine

Cat. No.: B2710972
CAS No.: 1021039-28-0
M. Wt: 414.46
InChI Key: WLZRLTJJAHSUAI-UHFFFAOYSA-N
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Description

6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine is a useful research compound. Its molecular formula is C19H19FN6O2S and its molecular weight is 414.46. The purity is usually 95%.
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Biological Activity

6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine, with the CAS number 1021039-28-0, is a complex organic compound notable for its potential biological activities. Its structure features a piperazine ring, a pyridazine core, and a fluorophenyl group, which contribute to its interactions with various biological targets. This article reviews the biological activity of this compound based on diverse research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H19FN6O2SC_{19}H_{19}FN_{6}O_{2}S, with a molecular weight of 414.5 g/mol. The presence of the sulfonyl group and piperazine moiety suggests potential interactions with various receptors and enzymes.

PropertyValue
Molecular FormulaC19H19FN6O2SC_{19}H_{19}FN_{6}O_{2}S
Molecular Weight414.5 g/mol
CAS Number1021039-28-0

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Compounds containing piperazine rings have been shown to exhibit inhibition of human acetylcholinesterase, which may be relevant for neuropharmacological applications . Additionally, the sulfonyl group may enhance binding affinity and selectivity towards certain targets.

In Vitro Studies

  • Enzyme Inhibition : Research indicates that compounds similar to this compound demonstrate inhibitory effects on various kinases, suggesting potential as therapeutic agents in cancer treatment. For instance, small molecule inhibitors targeting EGFR have shown significant potency against cancer cell lines .
  • Cellular Assays : In cellular models, compounds with similar structural motifs have been tested for their ability to induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

Case Studies

  • Anticancer Activity : A study investigating piperazine derivatives demonstrated that modifications to the piperazine ring could enhance cytotoxicity against specific tumor cell lines. The presence of a fluorophenyl group was particularly noted to improve selectivity against cancer cells while reducing toxicity to normal cells.
  • Neuropharmacological Effects : Another case study evaluated the effects of piperazine derivatives on neurotransmitter systems, revealing that certain modifications could lead to increased efficacy in treating neurodegenerative diseases by enhancing cholinergic signaling .

Pharmacological Profile

The pharmacological profile of this compound suggests multiple therapeutic applications:

Activity TypePotential Application
Enzyme InhibitionCancer therapy
Neurotransmitter ModulationTreatment of neurodegenerative disorders

Properties

IUPAC Name

6-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-N-pyridin-4-ylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O2S/c20-15-1-3-17(4-2-15)29(27,28)26-13-11-25(12-14-26)19-6-5-18(23-24-19)22-16-7-9-21-10-8-16/h1-10H,11-14H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZRLTJJAHSUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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